Desmethylsulfotole
Description
Properties
CAS No. |
532946-78-4 |
|---|---|
Molecular Formula |
C₁₃H₁₁F₃N₂O₄S |
Molecular Weight |
348.3 |
Synonyms |
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-methanone |
Origin of Product |
United States |
Preparation Methods
Desmethylsulfotole can be synthesized through several methods:
Reduction of Methylsulfotole: This method involves the use of metal catalysts to reduce methylsulfotole, resulting in the formation of this compound.
Reaction of 2-Methoxyphenol with Sulfuryl Chloride: This method involves the reaction of 2-methoxyphenol with sulfuryl chloride, followed by hydrolysis to yield this compound.
The industrial production of this compound typically involves these synthetic routes under controlled reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Desmethylsulfotole undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as dimethyl sulfoxide (DMSO) and hydrogen peroxide.
Reduction: Reduction reactions involving this compound often use metal catalysts to yield the corresponding reduced products.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonic acid group is replaced by other functional groups.
Common reagents used in these reactions include DMSO, sulfuryl chloride, and various metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Desmethylsulfotole has a wide range of scientific research applications:
Chemistry: In organic synthesis, this compound is used as an aromatic starting material due to its unique chemical properties.
Biology: this compound has shown potential as a natural antioxidant and anti-inflammatory agent in biological studies.
Medicine: Its antibacterial and antifungal properties make it a candidate for developing new therapeutic agents.
Industry: this compound is used in the food industry for its potential preservative properties and in biotechnology for various applications.
Mechanism of Action
The mechanism of action of desmethylsulfotole involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: this compound exerts its antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antibacterial and Antifungal Activity: this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Clarification of Terminology
It may refer to a typographical error or a less-studied derivative. In contrast:
- Disulfoton (CAS 298-04-4) is an organophosphate insecticide with well-documented toxicological profiles .
- Dimethyl Sulfoxide (DMSO) (CAS 67-68-5) is a polar solvent with medical and industrial applications .
Neither compound aligns with "Desmethylsulfotole," making a direct comparison impossible.
Key Features of Disulfoton vs. DMSO
Table 1: Comparative Overview of Disulfoton and DMSO
Critical Analysis of Evidence Gaps
- Disulfoton :
- DMSO :
No data on "this compound" were identified in the provided sources.
Recommendations for Further Inquiry
Verify the correct nomenclature of "this compound" through authoritative databases (e.g., IUPAC).
Explore structural analogs like Disulfoton derivatives or sulfoxide compounds for indirect comparisons.
Consult recent toxicological studies beyond the provided evidence (e.g., post-2022 publications).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
